molecular formula C8H8N2O B13006142 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B13006142
M. Wt: 148.16 g/mol
InChI Key: UKEMVZHMFKAJME-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a hydroxyl group at the 4-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H8N2O/c1-5-4-10-8-6(7(5)11)2-3-9-8/h2-4H,1H3,(H2,9,10,11)

InChI Key

UKEMVZHMFKAJME-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C1=O)C=CN2

Origin of Product

United States

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